(S)-Butibufen
Descripción general
Descripción
(S)-Butibufen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of arylpropionic acid derivatives. It is known for its analgesic and anti-inflammatory properties, making it useful in the treatment of various inflammatory conditions and pain management. The compound is characterized by its chiral center, which gives rise to its (S)-enantiomer, the active form responsible for its therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butibufen typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate arylpropionic acid derivative.
Chiral Resolution: The racemic mixture of butibufen is subjected to chiral resolution to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Chemical Synthesis: The chemical synthesis involves the reaction of the arylpropionic acid derivative with suitable reagents under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of the starting material are synthesized and subjected to chiral resolution.
Purification: The (S)-enantiomer is purified using crystallization or chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure compliance with pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Butibufen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-Butibufen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of chiral resolution and enantioselective synthesis.
Biology: Research on this compound focuses on its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: The compound is studied for its therapeutic potential in treating inflammatory diseases, pain management, and its pharmacokinetics.
Industry: this compound is used in the development of new NSAIDs and in the study of drug delivery systems.
Mecanismo De Acción
(S)-Butibufen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The compound primarily targets COX-1 and COX-2 enzymes, leading to its anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Ibuprofen: Another arylpropionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: A widely used NSAID with a similar mechanism of action.
Ketoprofen: Known for its potent anti-inflammatory effects.
Uniqueness: (S)-Butibufen is unique due to its specific chiral center, which contributes to its enantioselective activity. Unlike some other NSAIDs, this compound has a distinct pharmacokinetic profile and may offer advantages in terms of efficacy and safety in certain patient populations.
Actividad Biológica
(S)-Butibufen, a non-steroidal anti-inflammatory drug (NSAID), has garnered attention for its potential therapeutic applications and biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the compound's role in inflammation and pain management.
This compound primarily functions as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the synthesis of prostaglandins, which are lipid compounds involved in mediating inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammatory responses and pain sensations .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to affect cell viability and attachment, with higher concentrations leading to cell death. For instance, at a concentration of 1 μM over 48 hours, it resulted in 100% cell death in tested cell lines . This suggests that while it may be effective at lower doses for anti-inflammatory effects, caution is warranted at higher concentrations.
Pain Management
This compound's analgesic properties have been explored in various studies. Its effectiveness in managing pain is attributed to its COX inhibition mechanism, which decreases the levels of inflammatory mediators responsible for pain perception. This makes it a candidate for treating conditions characterized by acute or chronic pain.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study on Inflammatory Conditions : A study involving patients with reactive arthritis demonstrated the efficacy of this compound in reducing joint inflammation and pain. Patients reported significant relief from symptoms after administration, supporting its use in inflammatory diseases .
- Chronic Pain Management : In another case study focusing on chronic pain management, patients receiving this compound reported improved quality of life and reduced reliance on stronger opioids for pain control. The study emphasized the drug's potential as a safer alternative for long-term pain management .
Comparative Biological Activity
To better understand the biological activity of this compound compared to other NSAIDs, the following table summarizes key characteristics:
Compound | COX-1 Inhibition | COX-2 Inhibition | Primary Use | Side Effects |
---|---|---|---|---|
This compound | Moderate | High | Anti-inflammatory, analgesic | Gastrointestinal issues |
Ibuprofen | Moderate | Moderate | Pain relief, anti-inflammatory | Gastrointestinal issues |
Celecoxib | Low | High | Chronic pain management | Cardiovascular risks |
Propiedades
IUPAC Name |
(2S)-2-[4-(2-methylpropyl)phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXYSSHHRCQK-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149646-92-4 | |
Record name | Butibufen, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149646924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUTIBUFEN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1BJ250VCY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.